2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF has been used to produce target compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the 1H NMR spectrum of a similar compound revealed the presence of a singlet signal at δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .
Scientific Research Applications
Synthesis and Characterization
- Knaack et al. (2001) reported the synthesis and characterization of a similar compound, D-24851, which is a potent tubulin inhibitor under preclinical development. The compound was synthesized from unsubstituted indole and characterized by NMR and X-ray crystallography (Knaack et al., 2001).
Antimicrobial Applications
- Debnath and Ganguly (2015) synthesized a series of indolin-1-yl acetamide derivatives, showing promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Imaging and Diagnostics
- Cheung et al. (2014) developed a novel synthesis of the translocator protein ligand SSR180575, which showed potential as a probe for molecular imaging of glioma (Cheung et al., 2014).
Anti-inflammatory Activity
- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antiplasmodial Properties
- Mphahlele, Mmonwa, and Choong (2017) prepared novel indol-7-yl acetamides and evaluated them for antiplasmodial properties, finding that certain combinations of fluoro-phenyl groups are required for biological activity (Mphahlele, Mmonwa, & Choong, 2017).
Molecular Synthesis and Properties
- Habernickel (2002) discussed pyridazino(4,5-b)indole-1-acetamide compounds with various activities, including cardiac, nephrotropic, and neuroprotective (Habernickel, 2002).
Synthesis of Derivatives
- Shestakov et al. (2009) conducted reactions with methyl 3-amino-1H-indole-2-carboxylates leading to the formation of 5H-pyrimido[5,4-b]indole derivatives (Shestakov et al., 2009).
Radiosynthesis and Imaging
- Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET (Dollé et al., 2008).
Synthesis and Structural Studies
- Palamarchuk et al. (2019) synthesized 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, demonstrating their utility in synthesizing previously unknown derivatives (Palamarchuk et al., 2019).
Anti-Hepatitis B Virus Activity
- Ivashchenko et al. (2019) developed a synthesis method for a compound showing nanomolar inhibitory activity against Hepatitis B virus (Ivashchenko et al., 2019).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN4O2/c26-20-7-3-1-5-16(20)13-30-15-28-23-19-6-2-4-8-21(19)31(24(23)25(30)33)14-22(32)29-18-11-9-17(27)10-12-18/h1-12,15H,13-14H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXXXGPGYIRWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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